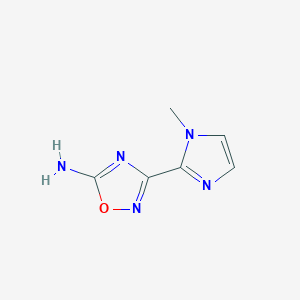

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine” is a complex organic molecule that contains an imidazole ring and an oxadiazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole and oxadiazole rings, as well as the additional amine group. The presence of these functional groups would likely confer certain chemical properties to the molecule, such as its reactivity and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole and oxadiazole rings, as well as the amine group. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and oxadiazole rings would likely make the compound relatively stable and resistant to degradation. The compound would likely be soluble in polar solvents due to the presence of the nitrogen and oxygen atoms .Scientific Research Applications

Synthetic Chemistry Applications

A significant area of application for these compounds is in the realm of synthetic chemistry, where they serve as key intermediates in the synthesis of complex heterocyclic compounds. For instance, Sergievskii et al. (2002) detailed reactions of related compounds leading to the formation of various heterocyclic amines, demonstrating their utility in constructing complex molecular architectures ChemInform. Similarly, the work by Rashid, Husain, and Mishra (2012) on synthesizing benzimidazoles bearing oxadiazole nucleus as anticancer agents highlights the potential of these compounds in medicinal chemistry, focusing on their synthesis under microwave irradiation for good yields and significant anticancer activity European Journal of Medicinal Chemistry.

Material Science and Corrosion Inhibition

In the field of material science, these compounds have shown promising results as corrosion inhibitors. Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, revealing their effectiveness through gravimetric, electrochemical, and SEM methods Journal of Environmental Chemical Engineering.

Antimicrobial and Antioxidant Activities

Furthermore, the antimicrobial and antioxidant properties of these compounds are of considerable interest. Saundane, Verma, and Katkar (2013) synthesized a series of derivatives and evaluated their activities, finding promising antibacterial and antifungal properties among the tested compounds Journal of Chemistry.

Energetic Materials Development

Their application extends into the development of energetic materials, as demonstrated by Srinivas, Ghule, and Muralidharan (2014), who prepared imidazole, triazole, and tetrazole-based molecules for potential use in nitrogen-rich gas generators, exploring their physicochemical properties and energetic potential RSC Advances.

Advanced Pharmaceutical Applications

Lastly, the exploration of novel pharmaceutical applications, such as the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives as potent antiproliferative agents by Kaneko et al. (2020), underscores the versatility and potential of these compounds in designing new drugs with enhanced efficacy against various cancer cell lines Bioorganic Chemistry.

Future Directions

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with various targets, including glycylpeptide n-tetradecanoyltransferase 1 in humans and yeast .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Imidazole derivatives are known to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action of many compounds .

properties

IUPAC Name |

3-(1-methylimidazol-2-yl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-3-2-8-5(11)4-9-6(7)12-10-4/h2-3H,1H3,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHFWYIOLUMXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NOC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-chlorobenzyl)amino]-1-ethyl-1H-pyrazole-3-carboxylic acid](/img/structure/B2639600.png)

![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2639602.png)

![N-(4-chlorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2639603.png)

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)

![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)